

A Theoretical and Computational Examination of 6-Chlorovanillin's Molecular Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Chlorovanillin

Cat. No.: B092838

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches to understanding the molecular structure of **6-Chlorovanillin** (also known as 5-Chlorovanillin). While dedicated theoretical studies on this specific molecule are not extensively available in peer-reviewed literature, this document outlines the established computational methodologies used for similar phenolic aldehydes. By examining the structural and electronic properties of the closely related parent compound, vanillin, we provide a foundational understanding for researchers. This guide includes standardized computational protocols, data presentation tables for key molecular parameters, and visualizations of the molecular structure and computational workflows to aid in further research and drug development applications.

Introduction

6-Chlorovanillin, systematically named 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (CAS RN: 19463-48-0), is a halogenated derivative of vanillin.^{[1][2][3]} Vanillin and its derivatives are of significant interest in the pharmaceutical and food industries due to their diverse biological activities and sensory properties.^[4] The introduction of a chlorine atom to the aromatic ring can significantly alter the molecule's electronic distribution, reactivity, and biological interactions.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the geometric, electronic, and vibrational properties of molecules.

[5] Such studies provide insights that are complementary to experimental data, aiding in the interpretation of spectroscopic results and the prediction of molecular behavior. This guide outlines the standard computational methodologies applied to molecules of this class and presents key structural and electronic data for vanillin as a comparative reference.

Molecular Identification

It is critical to note that the compound of interest is commonly referred to by several synonyms. The most prevalent are:

- **6-Chlorovanillin**
- 5-Chlorovanillin[1][2][3]
- 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (IUPAC Name)[6]
- Vanillin, 5-chloro-[1][2][3]

The CAS Registry Number for this compound is 19463-48-0.[1][2][3]

Computational Methodology: A Standard Protocol

While a specific, detailed theoretical study on **6-Chlorovanillin** is not readily available, a standard and reliable computational protocol for this class of molecules can be outlined based on extensive research on similar compounds like vanillin and other chlorinated phenols.[2][4]

Geometry Optimization

The initial step in computational analysis is the optimization of the molecule's three-dimensional structure to find its lowest energy conformation. This is typically performed using Density Functional Theory (DFT).

- Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[4]
- Basis Set: 6-311++G(d,p) is a commonly used basis set that provides a good balance between accuracy and computational cost for molecules of this size.[2]

- Software: Gaussian 09/16 is a widely used quantum chemistry software package for these calculations.[\[4\]](#)
- Convergence Criteria: Optimization is continued until the forces on each atom are negligible, and the energy change between successive steps is minimal, indicating a stationary point on the potential energy surface.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes:

- Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
- Prediction of Spectroscopic Data: The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. Calculated frequencies are often scaled by an empirical factor (typically around 0.96 for B3LYP) to better match experimental values.[\[4\]](#)

Electronic Property Calculations

Further calculations can be performed to understand the electronic structure of the molecule:

- Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
- Molecular Electrostatic Potential (MEP): The MEP surface is plotted to visualize the charge distribution and identify regions that are prone to electrophilic or nucleophilic attack.
- Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions.

Data Presentation: Structural and Electronic Parameters

Due to the lack of published theoretical data for **6-Chlorovanillin**, the following tables present the calculated structural and electronic parameters for the parent molecule, vanillin, as a reference. These values were obtained using the B3LYP/6-311++G(d,p) level of theory.^[2] The addition of a chlorine atom at the 6-position (or 5-position) is expected to cause localized changes in bond lengths and angles in its vicinity.

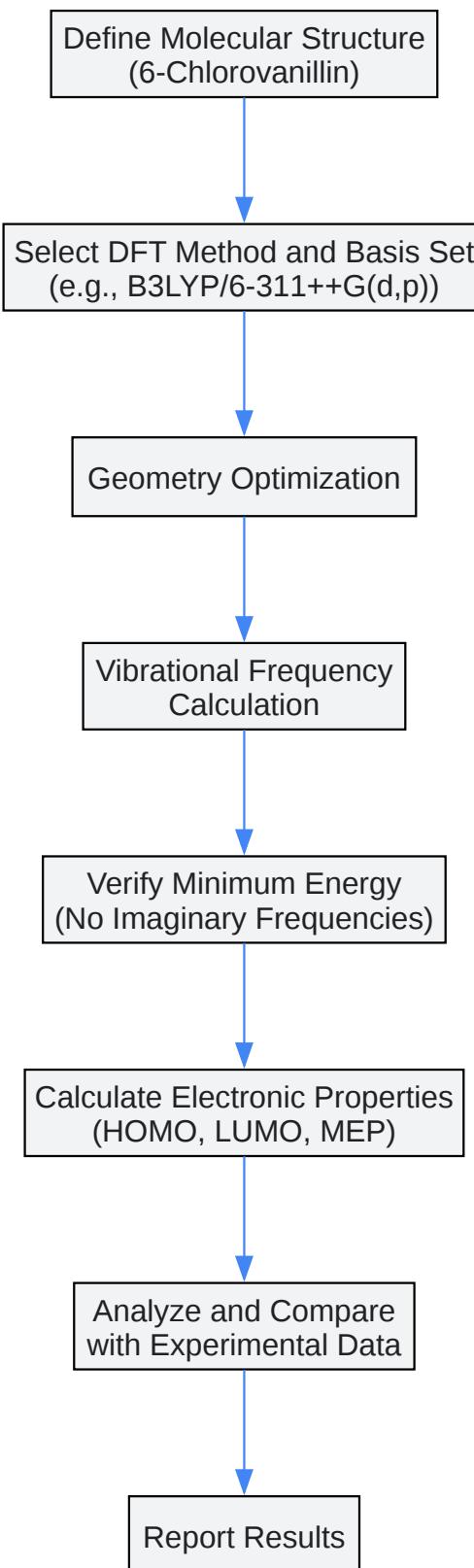
Table 1: Optimized Geometrical Parameters of Vanillin (Reference)^[2]

Bond Lengths	Value (Å)	Bond Angles	Value (°)
C1-C2	1.402	C6-C1-C2	120.1
C2-C3	1.389	C1-C2-C3	120.3
C3-C4	1.401	C2-C3-C4	119.5
C4-C5	1.391	C3-C4-C5	120.4
C5-C6	1.399	C4-C5-C6	120.0
C1-C6	1.392	C5-C6-C1	119.7
C1-C7	1.478	C2-C1-C7	121.1
C7-O1	1.221	C6-C1-C7	118.8
C7-H8	1.111	O1-C7-H8	121.2
C3-O2	1.365	C2-C3-O2	115.1
O2-C8	1.428	C4-C3-O2	125.4
C4-O3	1.362	C3-C4-O3	118.5
O3-H12	0.969	C5-C4-O3	121.1

Table 2: Calculated Vibrational Frequencies of Vanillin (Reference)^[2]

Wavenumber (cm ⁻¹)	Assignment
3550	O-H stretch
3080	Aromatic C-H stretch
2850	Aldehyde C-H stretch
1680	C=O stretch
1590	Aromatic C=C stretch
1270	C-O stretch (methoxy)
1150	C-O stretch (hydroxyl)

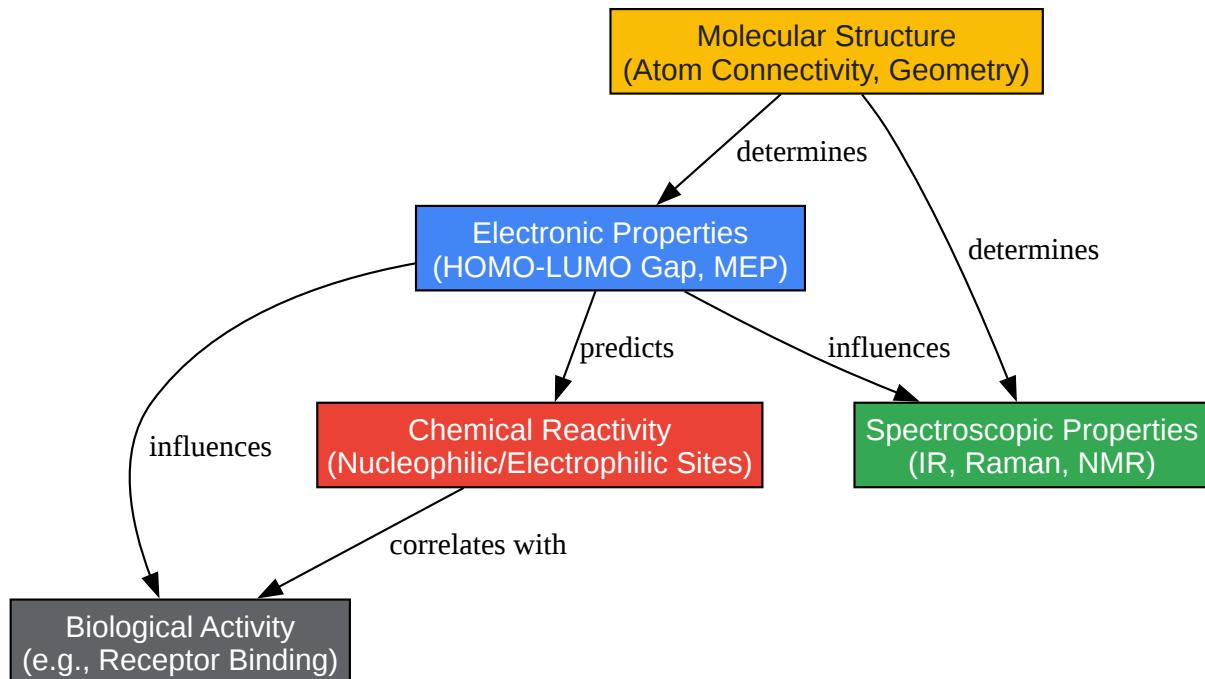
Table 3: Frontier Molecular Orbital Energies of Vanillin (Reference)[2]


Parameter	Energy (eV)
HOMO	-6.21
LUMO	-1.89
Energy Gap (ΔE)	4.32

Visualizations

Molecular Structure of 6-Chlorovanillin

Caption: 2D structure of **6-Chlorovanillin** (3-Chloro-4-hydroxy-5-methoxybenzaldehyde).


Workflow for Theoretical Calculation

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the theoretical analysis of a molecule like **6-Chlorovanillin**.

Structure-Property Relationships

[Click to download full resolution via product page](#)

Caption: Logical relationships between molecular structure and its calculated and observed properties.

Conclusion and Future Directions

This technical guide has established the identity of **6-Chlorovanillin** and outlined a robust, standard protocol for its theoretical and computational analysis. While a dedicated, comprehensive computational study on **6-Chlorovanillin** is currently absent from the scientific literature, the methodologies and comparative data from its parent compound, vanillin, provide a strong foundation for future research.

For researchers in drug development and related fields, performing DFT calculations as described herein would yield valuable insights into the molecule's steric and electronic properties. This, in turn, can inform predictions of its reactivity, metabolic stability, and potential

interactions with biological targets. It is recommended that future work focus on a full computational characterization of **6-Chlorovanillin** to provide the specific data required for advanced molecular modeling and quantitative structure-activity relationship (QSAR) studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Vanillin and isovanillin: comparative vibrational spectroscopic studies, conformational stability and NLO properties by density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, spectroscopic investigation, molecular docking, ADME/T toxicity predictions, and DFT study of two trendy ortho vanillin-based scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. 5-Chlorovanillin [webbook.nist.gov]
- 6. scilit.com [scilit.com]
- To cite this document: BenchChem. [A Theoretical and Computational Examination of 6-Chlorovanillin's Molecular Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092838#theoretical-calculations-on-6-chlorovanillin-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com